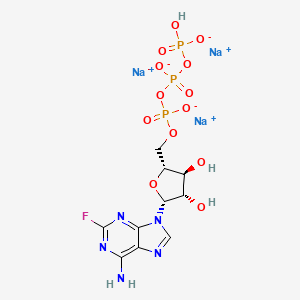

Fludarabine triphosphate (trisodium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

F-ara-ATP (trisodique) est la forme triphosphate active de la fludarabine, un analogue de la nucléoside purine. La fludarabine est principalement utilisée dans le traitement des malignités hématologiques, telles que la leucémie lymphocytaire chronique et le lymphome non hodgkinien. F-ara-ATP (trisodique) est connu pour ses effets inhibiteurs puissants sur la synthèse de l'ADN, ce qui en fait un élément essentiel de la chimiothérapie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de F-ara-ATP (trisodique) implique la phosphorylation de la fludarabine. La fludarabine est d'abord convertie en sa forme monophosphate par l'enzyme désoxycytidine kinase. Ceci est suivi d'une phosphorylation supplémentaire en diphosphate et finalement en triphosphate, F-ara-ATP. Les conditions de réaction impliquent généralement l'utilisation de kinases spécifiques et d'ATP comme donneur de phosphate .

Méthodes de production industrielle : La production industrielle de F-ara-ATP (trisodique) suit une voie similaire mais à plus grande échelle. Le processus implique l'utilisation d'enzymes recombinantes pour catalyser efficacement les étapes de phosphorylation. Le produit final est purifié en utilisant des techniques chromatographiques afin d'assurer une pureté et une stabilité élevées .

Analyse Des Réactions Chimiques

Types de réactions : F-ara-ATP (trisodique) subit principalement des réactions de phosphorylation et de déphosphorylation. Il peut également participer à des réactions de substitution où il s'incorpore dans les brins d'ADN et d'ARN .

Réactifs et conditions courants:

Phosphorylation : ATP, kinases spécifiques et solutions tampons.

Substitution : ADN polymérases et ARN polymérases en présence de modèles d'ADN ou d'ARN.

Principaux produits:

Incorporation dans l'ADN : conduit à la formation de brins d'ADN avec F-ara-ATP incorporé, inhibant la synthèse ultérieure de l'ADN.

Incorporation dans l'ARN : entraîne des brins d'ARN avec F-ara-ATP incorporé, affectant les processus de transcription.

4. Applications de recherche scientifique

F-ara-ATP (trisodique) a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier les mécanismes de synthèse et de réparation de l'ADN.

Biologie : Employé dans des études cellulaires pour comprendre les effets de l'inhibition de la synthèse de l'ADN et de l'ARN.

Médecine : Intégral à la recherche sur le cancer, en particulier pour comprendre les mécanismes d'action des agents chimiothérapeutiques.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et dans la production d'enzymes recombinantes pour des applications industrielles

5. Mécanisme d'action

F-ara-ATP (trisodique) exerce ses effets en inhibant la synthèse de l'ADN. Il est incorporé dans les brins d'ADN pendant la réplication, ce qui conduit à la terminaison de la chaîne. Cette incorporation inhibe l'ADN polymérase, la ribonucléotide réductase et l'amorce d'ADN, empêchant ainsi la synthèse ultérieure de l'ADN et conduisant à la mort cellulaire. De plus, F-ara-ATP peut être incorporé dans l'ARN, inhibant les processus de transcription .

Composés similaires:

Triphosphate de cytarabine : Un autre analogue de la nucléoside utilisé en chimiothérapie.

Triphosphate de gemcitabine : De structure et de fonction similaires, utilisé dans le traitement de divers cancers.

Comparaison:

F-ara-ATP (trisodique) vs. Triphosphate de cytarabine : Les deux inhibent la synthèse de l'ADN, mais F-ara-ATP a un éventail d'action plus large, affectant à la fois la synthèse de l'ADN et de l'ARN.

F-ara-ATP (trisodique) vs. Triphosphate de gemcitabine : Bien que les deux soient incorporés dans l'ADN, F-ara-ATP inhibe également la ribonucléotide réductase, offrant un mécanisme d'action supplémentaire

F-ara-ATP (trisodique) se distingue par son double action sur la synthèse de l'ADN et de l'ARN, ce qui en fait un agent chimiothérapeutique puissant.

Applications De Recherche Scientifique

F-ara-ATP (trisodium) has a wide range of applications in scientific research:

Chemistry: Used as a tool to study DNA synthesis and repair mechanisms.

Biology: Employed in cellular studies to understand the effects of DNA and RNA synthesis inhibition.

Medicine: Integral in cancer research, particularly in understanding the mechanisms of action of chemotherapeutic agents.

Industry: Utilized in the development of new therapeutic agents and in the production of recombinant enzymes for industrial applications

Mécanisme D'action

F-ara-ATP (trisodium) exerts its effects by inhibiting DNA synthesis. It is incorporated into DNA strands during replication, leading to chain termination. This incorporation inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, ultimately preventing further DNA synthesis and leading to cell death. Additionally, F-ara-ATP can be incorporated into RNA, inhibiting transcription processes .

Comparaison Avec Des Composés Similaires

Cytarabine triphosphate: Another nucleoside analog used in cancer therapy.

Gemcitabine triphosphate: Similar in structure and function, used in the treatment of various cancers.

Comparison:

F-ara-ATP (trisodium) vs. Cytarabine triphosphate: Both inhibit DNA synthesis, but F-ara-ATP has a broader range of action, affecting both DNA and RNA synthesis.

F-ara-ATP (trisodium) vs. Gemcitabine triphosphate: While both are incorporated into DNA, F-ara-ATP also inhibits ribonucleotide reductase, providing an additional mechanism of action

F-ara-ATP (trisodium) stands out due to its dual action on both DNA and RNA synthesis, making it a potent chemotherapeutic agent.

Propriétés

Formule moléculaire |

C10H12FN5Na3O13P3 |

|---|---|

Poids moléculaire |

591.12 g/mol |

Nom IUPAC |

trisodium;[[[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H15FN5O13P3.3Na/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3/t3-,5-,6+,9-;;;/m1.../s1 |

Clé InChI |

ABCNYMXTKKBAHQ-ABDPYLPCSA-K |

SMILES isomérique |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)F)N.[Na+].[Na+].[Na+] |

SMILES canonique |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)F)N.[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(4E,6R,7R,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10854499.png)

![1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide;dihydrochloride](/img/structure/B10854515.png)

![2-[3-[(E)-(2-fluorofluoren-9-ylidene)methyl]pyridin-2-yl]oxyethanamine](/img/structure/B10854519.png)

![6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]-3-(6-piperazin-1-ylpyridin-2-yl)imidazo[1,2-b]pyridazine;hydrochloride](/img/structure/B10854523.png)

![2-[2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-penta-1,3-dienyloxan-2-yl]-N-[7-[3,4-dihydroxy-5-[7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854534.png)